molecular formula C25H24N2O5S B2436696 Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 868212-14-0

Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

Cat. No.: B2436696
CAS No.: 868212-14-0
M. Wt: 464.54
InChI Key: FRXPSNLWKAAHFZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
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Biological Activity

Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Core Structure : The pyrazole ring is known for its diverse pharmacological properties.
  • Thiophene Moiety : This heterocyclic component enhances the compound's lipophilicity and biological interactions.
  • Methoxyphenyl Group : This substituent can influence the compound's binding affinity to biological targets.

Molecular Formula and Weight

  • Molecular Formula : C25H24N2O5S
  • Molecular Weight : 464.536 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant activity against various cancer cell lines. A study demonstrated that pyrazole-based compounds exhibited cytotoxic effects on breast cancer cells, suggesting a potential for development as anticancer agents .

Anti-inflammatory Effects

The compound’s structure suggests possible anti-inflammatory properties. Pyrazole derivatives have been linked to inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, a related pyrazole compound demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Antimicrobial Activity

Research indicates that compounds with similar structures possess notable antimicrobial properties. For example, a study on substituted pyrazoles revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit antimicrobial activities worth exploring.

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes or receptors. Pyrazole derivatives often interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound may bind to biological targets. The presence of functional groups such as the methoxyphenyl moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Study 1: Anticancer Activity Assessment

A recent investigation evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines. The study found that certain substitutions significantly increased cytotoxicity. This compound was noted for its promising activity against breast cancer cells.

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of related compounds. Results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a therapeutic application in inflammatory diseases.

Study 3: Antimicrobial Efficacy

In a comparative analysis, pyrazole derivatives were tested against common bacterial strains. The results indicated that certain compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

IUPAC Name

ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-3-31-24(28)16-32-22-8-5-4-7-19(22)21-15-20(17-10-12-18(30-2)13-11-17)26-27(21)25(29)23-9-6-14-33-23/h4-14,21H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPSNLWKAAHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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